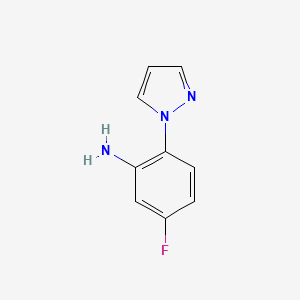

5-fluoro-2-(1H-pyrazol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-2-(1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

5-Fluoro-2-(1H-pyrazol-1-yl)aniline serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for developing new materials and catalysts .

Biology

The compound exhibits various biological activities , including:

- Antibacterial Activity: Studies have shown that it possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, which is beneficial in treating inflammatory diseases .

- Anticancer Potential: Research indicates that this compound can inhibit specific enzymes linked to cancer progression. It has shown cytotoxic effects against various cancer cell lines, including MCF7 and HepG2 .

Industrial Applications

In addition to its medicinal properties, this compound has applications in the agrochemical industry . Its biological activity against specific pests makes it a candidate for developing herbicides and pesticides. Furthermore, it is also used in the production of dyes and other industrial products due to its unique chemical properties.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

- Anticancer Studies: A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition: Research indicated that it inhibits certain enzymes involved in cancer progression, suggesting further pharmacological development may be warranted .

- Inflammation Reduction: The anti-inflammatory properties of the compound were explored in preclinical models, showing promising results for treating inflammatory conditions .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group in the aniline moiety undergoes nucleophilic substitution with halogenated pyrazole derivatives. For example, reactions with 1-chloro-3-methylpyrazole under basic conditions yield substituted pyrazole-aniline derivatives.

Typical Conditions:

-

Reagent: 1-Chloro-3-methylpyrazole

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–100°C

-

Yield: 70–85%

Alkylation and Acylation

The amino group is susceptible to alkylation and acylation, forming secondary amines or amides.

| Reaction Type | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | N-Methyl-5-fluoro-2-pyrazolylaniline | K₂CO₃, DMF, 60°C | 65% | |

| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-5-fluoro-2-pyrazolylaniline | Pyridine, RT, 12h | 78% |

Diazotization and Subsequent Reactions

The aniline group can be diazotized to form diazonium salts, enabling coupling or displacement reactions.

Procedure:

-

Diazotization with NaNO₂/HCl at 0–5°C.

-

Coupling with β-naphthol to form azo dyes.

Key Applications:

-

Synthesis of heterocyclic dyes.

-

Intermediate for Suzuki-Miyaura cross-couplings.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, such as Suzuki and Buchwald-Hartwig reactions.

Suzuki Coupling Example:

-

Substrate: 5-Fluoro-2-(1H-pyrazol-1-yl)aniline + Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Ethanol/H₂O

-

Product: 5-Fluoro-2-(1H-pyrazol-1-yl)-4-phenylaniline

-

Yield: 82%

Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions. For instance, reactions with diazoacetates form fused pyrazolo-pyrimidine derivatives .

Example:

-

Reagent: Ethyl diazoacetate

-

Catalyst: Rh₂(OAc)₄

-

Solvent: Dichloroethane

-

Product: Pyrazolo[1,5-a]pyrimidine

Oxidation:

The amino group oxidizes to nitro under strong conditions (e.g., H₂O₂/AcOH), forming 5-fluoro-2-(1H-pyrazol-1-yl)nitrobenzene.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, altering bioactivity.

Comparative Reactivity with Analogues

| Compound | Reactivity at Amino Group | Reactivity at Pyrazole Ring |

|---|---|---|

| This compound | High (due to –NH₂) | Moderate (electron-deficient) |

| 2-(4-Methylpyrazol-1-yl)aniline | Lower (no fluorine) | Higher (electron-rich) |

Key Research Findings:

-

Catalytic Efficiency: Copper triflate enhances regioselectivity in pyrazole functionalization .

-

Synthetic Flexibility: One-pot methods using hydrazines and alkynes achieve 85% yields for trisubstituted pyrazoles .

This compound’s dual reactivity makes it invaluable in pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

5-fluoro-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDVVPYFPNQSLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.